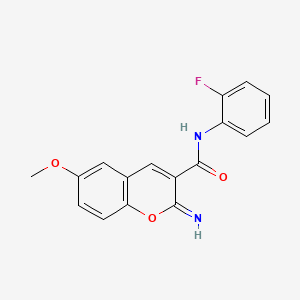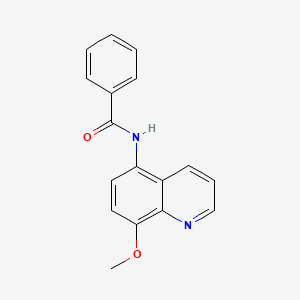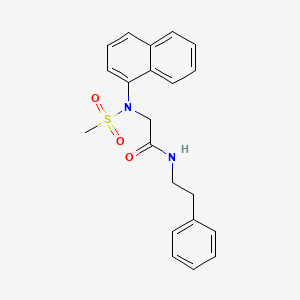![molecular formula C14H21NOS B5146619 1-[(5-propyl-3-thienyl)carbonyl]azepane](/img/structure/B5146619.png)
1-[(5-propyl-3-thienyl)carbonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-propyl-3-thienyl)carbonyl]azepane, also known as PTAC, is a chemical compound that belongs to the family of azepanes. It is a heterocyclic compound that contains a seven-membered ring with a nitrogen atom and a sulfur atom in the ring. PTAC has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-[(5-propyl-3-thienyl)carbonyl]azepane is not fully understood. However, studies have shown that 1-[(5-propyl-3-thienyl)carbonyl]azepane targets multiple signaling pathways involved in cell growth and survival, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 1-[(5-propyl-3-thienyl)carbonyl]azepane also modulates the levels of reactive oxygen species (ROS) and regulates the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[(5-propyl-3-thienyl)carbonyl]azepane has been shown to have several biochemical and physiological effects. Studies have demonstrated that 1-[(5-propyl-3-thienyl)carbonyl]azepane inhibits the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. 1-[(5-propyl-3-thienyl)carbonyl]azepane also reduces the levels of pro-inflammatory cytokines and increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-[(5-propyl-3-thienyl)carbonyl]azepane has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-propyl-3-thienyl)carbonyl]azepane has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be determined by HPLC or NMR spectroscopy. 1-[(5-propyl-3-thienyl)carbonyl]azepane also has a high melting point, which makes it stable at high temperatures. However, 1-[(5-propyl-3-thienyl)carbonyl]azepane has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, 1-[(5-propyl-3-thienyl)carbonyl]azepane has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the research on 1-[(5-propyl-3-thienyl)carbonyl]azepane. One potential direction is to investigate the safety and efficacy of 1-[(5-propyl-3-thienyl)carbonyl]azepane in human clinical trials. Another direction is to explore the potential of 1-[(5-propyl-3-thienyl)carbonyl]azepane as a drug candidate for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of 1-[(5-propyl-3-thienyl)carbonyl]azepane and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 1-[(5-propyl-3-thienyl)carbonyl]azepane may facilitate its use in future research.
Métodos De Síntesis
The synthesis of 1-[(5-propyl-3-thienyl)carbonyl]azepane involves the reaction between 5-propyl-3-thiophenecarboxylic acid and 1,6-diaminohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 1-[(5-propyl-3-thienyl)carbonyl]azepane as a white solid with a melting point of 93-95°C. The purity of 1-[(5-propyl-3-thienyl)carbonyl]azepane can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-[(5-propyl-3-thienyl)carbonyl]azepane has shown promising results in scientific research as a potential drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 1-[(5-propyl-3-thienyl)carbonyl]azepane inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[(5-propyl-3-thienyl)carbonyl]azepane also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 1-[(5-propyl-3-thienyl)carbonyl]azepane has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.
Propiedades
IUPAC Name |
azepan-1-yl-(5-propylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-2-7-13-10-12(11-17-13)14(16)15-8-5-3-4-6-9-15/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHRCHHRXXSNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(5-propylthiophen-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5146538.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5146548.png)
![6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5146562.png)
![9-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5146567.png)
![2-[tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B5146568.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)
![2,6-dibromo-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5146583.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5146587.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5146604.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methyl-1H-benzimidazole](/img/structure/B5146608.png)

![4-{[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5146622.png)
